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Compound of Interest

Compound Name: JH-RE-06

Cat. No.: B15586001 Get Quote

Technical Support Center: JH-RE-06
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for working

with JH-RE-06, a small molecule inhibitor of the REV1-REV7 interface.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JH-RE-06?

JH-RE-06 is a potent inhibitor of the REV1-REV7 protein-protein interaction.[1][2] It functions

by binding to the C-terminal domain (CTD) of REV1, which induces the dimerization of REV1.

[3][4][5] This dimerization blocks the interaction between REV1 and the REV7 subunit of DNA

polymerase ζ (Pol ζ), preventing the recruitment of Pol ζ to sites of DNA damage.[1][3][4] By

inhibiting this interaction, JH-RE-06 disrupts mutagenic translesion synthesis (TLS), a DNA

damage tolerance pathway.[1][3][4]

Q2: In which cell lines has JH-RE-06 been shown to be active?

JH-RE-06 has demonstrated activity in a variety of human and mouse cell lines, including:

HT1080 (human fibrosarcoma)[3]

A375 (human melanoma)[3]

KP (mouse KrasG12D;p53−/− lung adenocarcinoma)[3]
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LNCap (human prostate adenocarcinoma)[3]

AG01522 (human primary cells)[3]

MEF (mouse embryonic fibroblasts)[3]

SKOV3 (ovarian cancer cells)[6]

Q3: What is the primary application of JH-RE-06 in cancer research?

The primary application of JH-RE-06 is as a chemosensitizing agent, particularly in

combination with DNA-damaging agents like cisplatin.[2][3][7] By inhibiting mutagenic TLS, JH-
RE-06 enhances the cytotoxicity of cisplatin in cancer cells.[2][3] This combination has been

shown to suppress the growth of human melanoma xenografts in mice.[3]

Q4: What is the unexpected cellular response observed with JH-RE-06 and cisplatin

combination therapy?

Contrary to the expectation that inhibiting a DNA repair pathway would enhance apoptosis, the

combination of JH-RE-06 and cisplatin does not significantly increase apoptosis in several

cancer cell lines.[5][6][8] Instead, this combination treatment has been observed to induce

hallmarks of cellular senescence.[5][6][8] These hallmarks include increased senescence-

associated β-galactosidase activity, elevated p21 expression, formation of micronuclei, and

reduced Lamin B1 expression.[5][8][9]

Q5: Does JH-RE-06 have any effect when used as a single agent?

Yes, as a single agent, JH-RE-06 has been shown to suppress the clonal proliferation of

oxaliplatin-resistant colorectal cancer cell lines.[10] In some cell lines, JH-RE-06 alone can

partially induce markers of senescence.[5] However, its most potent effects are observed when

used in combination with DNA-damaging chemotherapeutics.
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Issue Possible Cause Recommended Solution

Low or no potentiation of

cisplatin cytotoxicity.

Cell line may not rely on

REV1/Pol ζ-mediated TLS for

cisplatin resistance.

Test the REV1 dependency of

your cell line. This can be done

by observing if REV1

knockdown or knockout mimics

the sensitizing effect of JH-RE-

06.[3]

Incorrect concentration of JH-

RE-06 or cisplatin used.

Titrate both JH-RE-06 and

cisplatin to determine the

optimal concentrations for your

specific cell line and

experimental setup. A common

starting concentration for JH-

RE-06 is 1.5 µM.[1][3]

High background in clonogenic

survival assays.

Suboptimal cell seeding

density.

Optimize the number of cells

plated to ensure the formation

of distinct, countable colonies.

A starting point of 300 cells per

well in a 6-well plate is

recommended.[1]

Incomplete removal of

treatment media.

Ensure complete aspiration of

media containing JH-RE-06

and/or cisplatin before adding

fresh media for the recovery

period.

Difficulty dissolving JH-RE-06.
JH-RE-06 has limited solubility

in aqueous solutions.

JH-RE-06 is soluble in DMSO

and 0.1N NaOH (aq).[4] For

cell-based assays, prepare a

concentrated stock solution in

fresh, high-quality DMSO.[1]

Inconsistent results between

experiments.

Variability in drug preparation

or cell culture conditions.

Prepare fresh drug dilutions for

each experiment from a frozen

stock. Maintain consistent cell

passage numbers and ensure
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cells are healthy and actively

dividing before treatment.

Degradation of JH-RE-06 stock

solution.

Aliquot stock solutions and

store them at -20°C for up to

one month or -80°C for up to

six months to minimize freeze-

thaw cycles.[2]

Quantitative Data Summary
Parameter Value Cell Line/System Reference

IC50 0.78 µM

Cell-free assay

(REV1-REV7

interaction)

[1][2]

Kd 0.42 µM

Cell-free assay

(REV1-REV7

interaction)

[1][2]

In Vitro Concentration 1.5 µM

HT1080, A375, KP,

MEF, LNCap,

AG01522 cells

[1][3]

In Vivo Dosage (mice) 1.6 mg/kg A375 xenograft model [3]

Experimental Protocols
Clonogenic Survival Assay
This protocol is adapted from studies investigating the potentiation of cisplatin cytotoxicity by

JH-RE-06.[1][3]

Materials:

6-well cell culture plates

Cell line of interest (e.g., HT1080, A375)
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Complete cell culture medium

JH-RE-06

Cisplatin

DMSO (for vehicle control)

Fixative solution (50% methanol, 10% glacial acetic acid)

Staining solution (0.02% Coomassie Brilliant Blue R-250 in 46.5% methanol, 7% acetic acid,

46.5% water)

Procedure:

Seed 300 cells per well in triplicate in 6-well plates.

Incubate for 24 hours at 37°C to allow for cell attachment.

Treat the cells with the desired concentrations of cisplatin (e.g., 0.5 µM) or vehicle (DMSO)

for 24 hours.

Remove the cisplatin-containing medium and replace it with fresh medium containing JH-
RE-06 (e.g., 1.5 µM) or vehicle.

Incubate for an additional 24 hours.

Remove the treatment medium, wash the cells gently with PBS, and add fresh complete

medium.

Allow the cells to recover and form colonies for 7-10 days, changing the medium as needed.

Aspirate the medium and fix the colonies with the fixative solution for 10 minutes.

Remove the fixative and add the staining solution to visualize the colonies.

After staining, wash the plates with water and allow them to air dry.

Count the colonies containing at least 50 cells.
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Calculate the relative cell survival or colony formation by normalizing the colony counts of

treated samples to the vehicle-treated control samples.

Visualizations
Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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